molecular formula C18H15FN2OS B2484555 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034315-24-5

2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2484555
CAS No.: 2034315-24-5
M. Wt: 326.39
InChI Key: LOHLRLVXPUPGIN-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a thiophenyl-pyridinyl moiety, and an acetamide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, the intermediate is prepared through electrophilic aromatic substitution.

    Synthesis of the Thiophenyl-Pyridinyl Intermediate: This involves the coupling of thiophene and pyridine derivatives through a palladium-catalyzed cross-coupling reaction.

    Amide Bond Formation: The final step involves the reaction of the fluorophenyl intermediate with the thiophenyl-pyridinyl intermediate in the presence of an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophenyl-pyridinyl moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
  • 2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro, bromo, and methyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c19-16-3-1-13(2-4-16)10-18(22)21-11-14-5-7-20-17(9-14)15-6-8-23-12-15/h1-9,12H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHLRLVXPUPGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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